

Spectroscopic and Physicochemical Characterization of 3,5-Dibromohexanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibromohexanoic acid

Cat. No.: B15455196

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Abstract

This technical guide provides a summary of the available spectroscopic and physicochemical data for **3,5-Dibromohexanoic acid** (CAS No: 62232-07-9). Due to the limited publicly available experimental spectra, this document consolidates known data points and outlines generalized experimental protocols for the acquisition of further spectroscopic information. The aim is to provide a foundational resource for researchers working with this compound in drug development and other scientific applications.

Physicochemical Properties

3,5-Dibromohexanoic acid is a halogenated derivative of hexanoic acid. Its fundamental physicochemical properties are summarized in the table below, based on computational data from publicly accessible chemical databases.^{[1][2]}

Property	Value	Source
Molecular Formula	C6H10Br2O2	PubChem[2]
Molecular Weight	273.95 g/mol	PubChem[2]
Exact Mass	271.90500 Da	Vulcanchem[1]
XLogP3	2.1	Vulcanchem[1]
Hydrogen Bond Donors	1	Vulcanchem[1]
Hydrogen Bond Acceptors	2	PubChem[2]
Rotatable Bonds	4	Vulcanchem[1]
SMILES	<chem>CC(CC(CC(=O)O)Br)Br</chem>	PubChem[2]
InChIKey	SCWHLRWURVIAHZ-UHFFFAOYSA-N	Vulcanchem[1]

Spectroscopic Data (Limited)

Detailed experimental spectra for **3,5-Dibromohexanoic acid** are not widely available in public repositories. The following data is based on limited mentions in chemical literature and supplier technical data sheets.

¹H-NMR Spectroscopy

A complete, high-resolution ¹H-NMR spectrum with peak assignments, multiplicities, and coupling constants is not publicly available. However, a description of the spectrum indicates the following key signals:

Chemical Shift (δ) ppm	Protons	Multiplicity	Notes
11.3	1H (Carboxylic Acid)	Singlet (broad)	The chemical shift for carboxylic acid protons can be highly variable and dependent on solvent and concentration.
4.1 - 4.8	2H (CH-Br)	Complex Multiplet	These signals correspond to the protons on the carbons bearing the bromine atoms (C3 and C5). ^[1] The complexity arises from diastereotopicity and coupling to adjacent protons.

Note: Further signals for the CH₃ and CH₂ groups are expected in the upfield region of the spectrum, but specific chemical shifts are not reported in the available literature.

¹³C-NMR, IR, and Mass Spectrometry Data

As of the latest search, no specific experimental data for ¹³C-NMR, Infrared (IR) spectroscopy, or Mass Spectrometry (MS) of **3,5-Dibromohexanoic acid** is available in the public domain.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **3,5-Dibromohexanoic acid**. These are based on standard organic chemistry techniques and should be adapted and optimized as necessary.

Synthesis: Bromination of a Hexenoic Acid Derivative

A plausible synthetic route to **3,5-Dibromohexanoic acid** involves the bromination of a suitable hexenoic acid precursor. One reported method involves a two-phase system to minimize byproducts.^[1]

Materials:

- A suitable hexenoic acid derivative (e.g., hex-4-enoic acid or a related precursor)
- Bromine (Br₂)
- Dichloromethane (CH₂Cl₂) or another suitable organic solvent
- Water
- Sodium thiosulfate (Na₂S₂O₃) solution
- Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for reactions and extractions
- Rotary evaporator

Procedure:

- Dissolve the hexenoic acid derivative in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the reaction mixture in an ice bath.
- Add an equimolar amount of bromine, dissolved in the same solvent, dropwise to the stirred solution. Maintain the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench any remaining bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

- Transfer the mixture to a separatory funnel and perform an aqueous workup. Separate the organic layer, and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **3,5-Dibromohexanoic acid**.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Spectroscopic Analysis

^1H and ^{13}C -NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of purified **3,5-Dibromohexanoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Transfer the solution to an NMR tube.
- Acquire the ^1H and ^{13}C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Process the acquired data (Fourier transform, phase correction, baseline correction) and integrate the signals.

Infrared (IR) Spectroscopy:

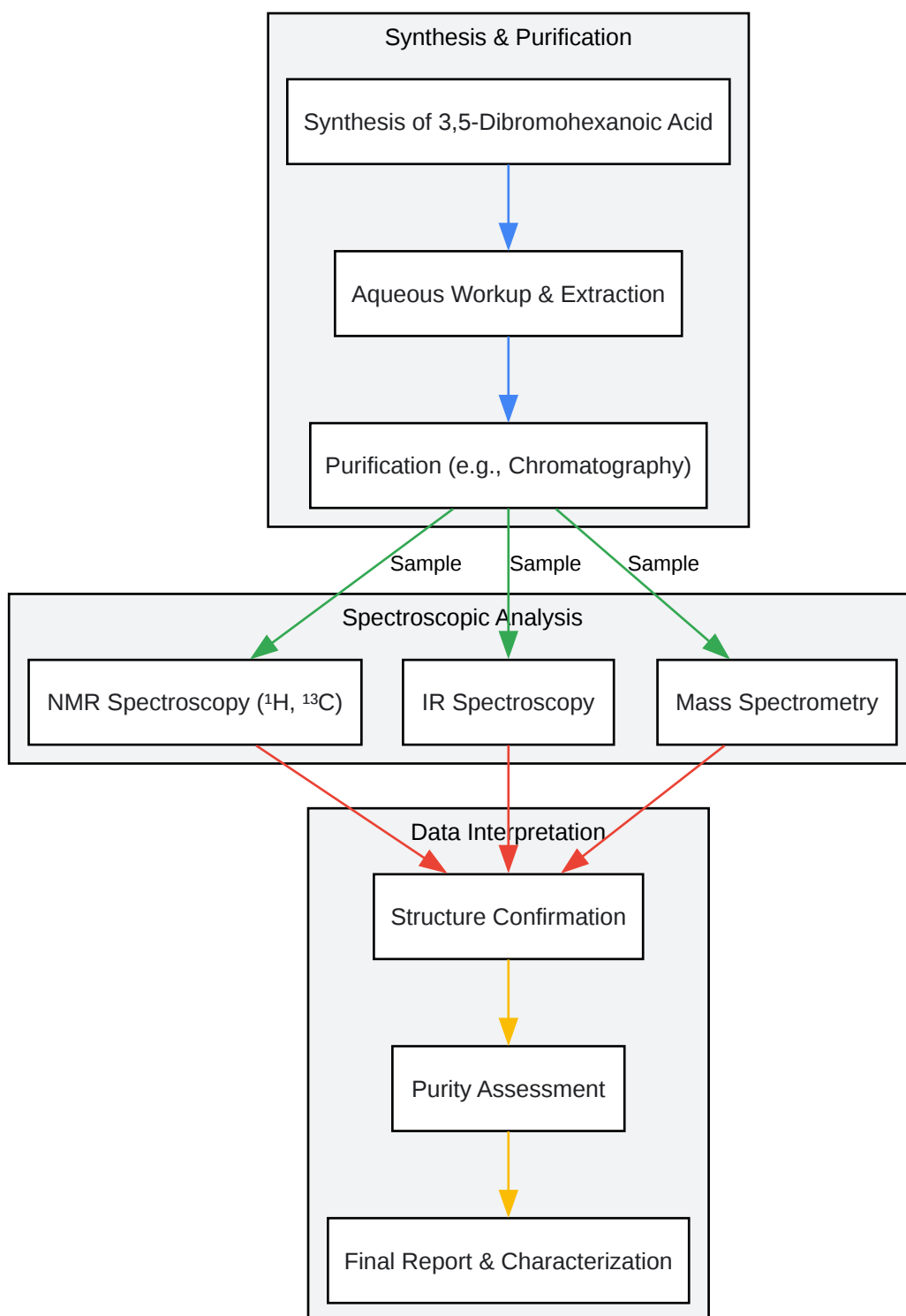
- Place a small amount of the purified solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- Alternatively, prepare a KBr pellet or a mull.
- Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Identify characteristic absorption bands for the O-H (carboxylic acid), C=O (carbonyl), C-Br, and C-H bonds.

Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary.
- Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structure. The isotopic pattern for two bromine atoms will be a key diagnostic feature.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like **3,5-Dibromohexanoic acid**.



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References

- 1. 3,5-Dibromohexanoic acid (62232-07-9) for sale [vulcanchem.com]
- 2. 3,5-Dibromohexanoic acid | C₆H₁₀Br₂O₂ | CID 71388526 - PubChem [pubchem.ncbi.nlm.nih.gov]
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